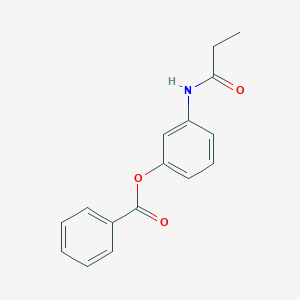

3-(Propanoylamino)phenyl benzoate

Description

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29g/mol |

IUPAC Name |

[3-(propanoylamino)phenyl] benzoate |

InChI |

InChI=1S/C16H15NO3/c1-2-15(18)17-13-9-6-10-14(11-13)20-16(19)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18) |

InChI Key |

ZYGPURFIGVHBAN-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

3-(Propanoylamino)phenyl benzoate is primarily recognized for its potential as an intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to participate in various reactions that yield pharmacologically active derivatives.

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial activity. It may serve as a scaffold for developing new antimicrobial agents targeting resistant strains of bacteria and fungi. The incorporation of various substituents can enhance its efficacy against specific pathogens, making it a candidate for further exploration in drug development .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. By modifying the compound's structure, researchers aim to improve its selectivity and potency against cancer cells while minimizing side effects on healthy tissues. This aspect is crucial for developing effective cancer therapies .

Neuropharmacological Effects

There is emerging interest in the neuropharmacological effects of this compound derivatives. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders such as depression and anxiety.

Agricultural Applications

In addition to its pharmaceutical potential, this compound may also find applications in agricultural chemistry.

Herbicidal Activity

The compound has been studied for its herbicidal properties, particularly its ability to inhibit specific enzymes involved in plant metabolism. This inhibition can disrupt the growth of unwanted plants, making it a candidate for developing new herbicides that are effective yet environmentally friendly .

Plant Growth Regulation

Research into plant growth regulators has identified compounds similar to this compound that can influence plant growth and development. These compounds may enhance crop yields by optimizing growth conditions or improving resistance to environmental stressors .

Several case studies have documented the applications of this compound:

- Antimicrobial Development : A study demonstrated that modified derivatives showed enhanced activity against Escherichia coli and Staphylococcus aureus, indicating potential for new antibiotic formulations .

- Herbicidal Efficacy : Research on herbicidal activity revealed that specific derivatives effectively inhibited the growth of common agricultural weeds, suggesting their utility in crop protection strategies .

- Neuropharmacology : Investigations into neuroactive properties indicated that certain derivatives might influence serotonin pathways, offering insights into their potential use as antidepressants.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Phenyl Benzoate Derivatives

- Phenyl Benzoate: Lacks the propanoylamino substituent but shares the ester backbone.

- Phenyl Dimethylaminobenzoates: Derivatives like phenyl 3-(dimethylamino)benzoate (C₁₅H₁₅NO₂, MW 241.28) feature dimethylamino groups instead of propanoylamino. These compounds exhibit >95% purity in commercial catalogs, indicating stability under standard conditions . The propanoylamino group’s acylated nature may reduce basicity compared to dimethylamino derivatives, influencing solubility and reactivity.

Ethyl Benzoate Esters

- Ethyl 4-(Phenethylamino)benzoate Derivatives: Compounds such as I-6230 and I-6273 (from ) include pyridazine or isoxazole substituents. These derivatives are synthesized via nucleophilic substitutions and characterized by NMR and MS. Their biological activities (unreported here) likely differ due to heterocyclic substituents, whereas 3-(propanoylamino)phenyl benzoate’s amide group may confer distinct metabolic stability .

Physicochemical Properties

| Property | This compound | Phenyl Benzoate | Phenyl 3-(Dimethylamino)benzoate |

|---|---|---|---|

| Molecular Weight | ~269.3 g/mol | 198.2 g/mol | 241.28 g/mol |

| Key Functional Groups | Ester, propanoylamino | Ester | Ester, dimethylamino |

| Solubility | Likely moderate in polar solvents | Low in water | Higher in polar aprotic solvents |

| Stability | Hydrolysis-prone (amide/ester) | Stable | Stable |

Industrial and Commercial Relevance

- Purity and Availability: Commercial analogs like phenyl dimethylaminobenzoates are sold at >95% purity , whereas this compound may require custom synthesis.

- Applications: Benzoate derivatives are used in pharmaceuticals (e.g., prodrugs) and agrochemicals. The propanoylamino group’s polarity could make this compound suitable for drug delivery systems.

Preparation Methods

Core Reaction Pathways

The synthesis of 3-(propanoylamino)phenyl benzoate typically follows a two-step sequence:

-

Esterification of phenol derivatives to form the phenyl benzoate backbone.

-

Amidation of the aromatic amine to introduce the propanoylamino group.

Esterification via Schötten-Baumann Method

The Schötten-Baumann reaction is a classical approach for synthesizing benzoate esters. In this method, phenol derivatives react with benzoyl chloride in the presence of aqueous sodium hydroxide. For example:

Key parameters include maintaining an alkaline medium (pH > 10) and vigorous shaking to prevent hydrolysis of benzoyl chloride. Yields exceeding 70% are achievable with recrystallization from ethanol.

Propanoylamino Group Introduction

The propanoylamino moiety is introduced via amidation of 3-aminophenyl benzoate. Propanoyl chloride or propanoyl anhydride reacts with the amine under mild conditions:

Triethylamine or pyridine is commonly used to scavenge HCl, ensuring reaction efficiency.

Step-by-Step Preparation Protocols

Method A: Sequential Esterification-Amidation

Step 1: Synthesis of Phenyl Benzoate

Step 2: Nitration to 3-Nitrophenyl Benzoate

-

Reagents : Phenyl benzoate, nitric acid-sulfuric acid mixture.

-

Conditions : 0–5°C, 1 hour.

-

Regioselectivity : Nitration occurs para to the benzoate group due to its electron-withdrawing nature.

Step 3: Reduction to 3-Aminophenyl Benzoate

Step 4: Propanoylation

Method B: One-Pot Coupling Strategy

Reagents :

-

3-Aminophenol, benzoyl chloride, propanoyl chloride, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

Procedure :

-

Protect 3-aminophenol with benzoyl chloride using EDCI/HOBt in DCM.

-

Directly add propanoyl chloride to the reaction mixture without isolating the intermediate.

-

Stir for 12 hours at room temperature.

Advantages :

Optimization and Troubleshooting

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (Step 1); RT (Step 4) | Prevents hydrolysis of acyl chlorides |

| Solvent | DCM or THF | Enhances reagent solubility |

| Base | Pyridine > NaOH | Minimizes ester saponification |

| Catalyst Loading | 5% Pd/C for reduction | Ensures complete nitro group reduction |

Common Side Reactions and Mitigation

-

Ester Hydrolysis : Occurs at pH > 12 or elevated temperatures. Mitigated by strict temperature control and neutral workup.

-

Over-Acylation : Excess propanoyl chloride leads to diacylated products. Controlled by stoichiometric reagent use.

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor for:

Materials Science

-

Liquid crystal precursors : Ester groups enhance thermal stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Propanoylamino)phenyl benzoate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves esterification of 3-aminophenol with propanoyl chloride, followed by benzoate coupling. For example, analogous protocols (e.g., phenyl benzoate derivatives) use triethylamine as a base in dichloromethane under anhydrous conditions to minimize hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.5–8.1 ppm for aromatic protons) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods due to potential respiratory irritancy, as seen in structurally similar phenyl benzoate derivatives . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data are limited, so adhere to ALARA (As Low As Reasonably Achievable) principles .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Structural analysis : Use FT-IR (C=O stretch ~1720 cm⁻¹, N-H bend ~1550 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to determine decomposition onset (>200°C expected for benzoate esters) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the thermodynamic properties of this compound?

- Methodological Answer : Apply high-level quantum mechanics (QM) methods like G4 or G3MP2 to calculate gas-phase formation enthalpies. Conformational analysis via CREST (Conformer-Rotamer Ensemble Sampling Tool) with B3LYP/6-31G(d,p) optimization identifies stable conformers . Compare results with experimental DSC (Differential Scanning Calorimetry) data to validate computational models .

Q. How do reaction mechanisms differ between transesterification and hydrolysis of this compound under alkaline conditions?

- Methodological Answer : Kinetic studies in aqueous ethanolic KOH (pH >12) can distinguish pathways:

- Transesterification : Monitor ethanolysis via GC-MS for ethyl benzoate byproduct formation.

- Hydrolysis : Track pH drop (titration) or quantify liberated 3-(propanoylamino)phenol via UV-Vis (λmax ~270 nm). Rate constants (k) derived from nonlinear regression models, as demonstrated for phenyl benzoate derivatives .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity, IC50 determination) across multiple cell lines (e.g., HeLa, MCF-7) to confirm activity thresholds .

- Metabolite interference : Perform LC-MS/MS to identify degradation products (e.g., free benzoic acid) that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.